N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states, which can be useful in modifying the compound’s properties.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace existing groups on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemistry: N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Industry: In the industrial sector, this compound is used in the development of new materials. Its unique properties can be exploited to create polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
4-Methylcyclohexylamine: This compound shares the cyclohexyl structure but lacks the triazole ring, making it less versatile in chemical reactions.
cis-4-Methylcyclohexylamine: Similar to 4-methylcyclohexylamine but with a different stereochemistry, affecting its reactivity and interactions.
4-Methylcyclohexyl nitrite: This compound has a nitrite group instead of the triazole ring, leading to different chemical properties and applications.
Uniqueness: N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its triazole ring, which imparts stability and versatility. This makes it more suitable for a wide range of applications compared to its similar compounds.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-2-4-8(5-3-7)12-10(15)9-6-11-14-13-9/h6-8H,2-5H2,1H3,(H,12,15)(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWEKOOKLJRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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